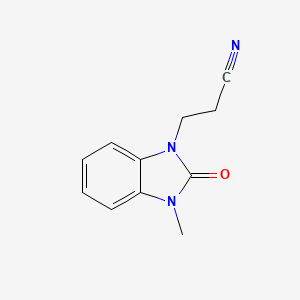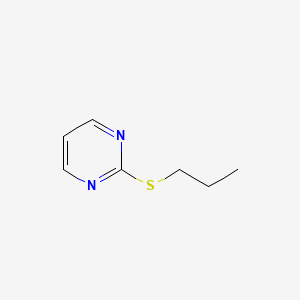![molecular formula C22H19N3O2 B7458717 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. BIX-01294 is a potent and selective inhibitor of G9a histone methyltransferase, an enzyme that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This methylation event is associated with gene silencing and is known to play a critical role in various cellular processes, including development, differentiation, and disease.
作用机制
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves the inhibition of G9a histone methyltransferase, which results in the reduction of H3K9 methylation and the subsequent activation of tumor suppressor genes and other genes involved in various cellular processes. The inhibition of G9a histone methyltransferase by N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has also been shown to induce the expression of genes involved in the regulation of apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide are primarily related to its inhibition of G9a histone methyltransferase. The reduction of H3K9 methylation by N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to induce the expression of tumor suppressor genes and other genes involved in various cellular processes, leading to the inhibition of cancer cell growth and proliferation. In addition, the cardioprotective effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide are thought to be related to its ability to reduce myocardial infarction size and improve cardiac function by inhibiting the expression of genes involved in inflammation and oxidative stress. The neuroprotective effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide are thought to be related to its ability to reduce neuroinflammation and improve cognitive function by inhibiting the expression of genes involved in inflammation and oxidative stress.
实验室实验的优点和局限性
One of the major advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is its selectivity for G9a histone methyltransferase, which allows for the specific inhibition of this enzyme without affecting other histone methyltransferases. This selectivity makes N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide an ideal tool for studying the role of G9a histone methyltransferase in various cellular processes. However, one of the limitations of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the high cost of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide can also be a limiting factor for some researchers.
未来方向
There are several future directions for the research and development of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of G9a histone methyltransferase based on the structure of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide. Furthermore, the therapeutic potential of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide in various diseases, including cancer, cardiovascular diseases, and neurological disorders, warrants further investigation. Finally, the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide as a tool for studying the role of G9a histone methyltransferase in various cellular processes, including development, differentiation, and disease, is an area of ongoing research.
合成方法
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide was first synthesized by a team of researchers at GlaxoSmithKline (GSK) in 2006. The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves a series of chemical reactions, including a Suzuki-Miyaura coupling reaction, a Buchwald-Hartwig amination, and a Friedel-Crafts acylation. The final product is obtained through a purification process involving column chromatography and recrystallization.
科学研究应用
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The selective inhibition of G9a histone methyltransferase by N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to induce the reactivation of tumor suppressor genes and inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models. Furthermore, N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)22(26)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLYGCXSWAXGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)




![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)




![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)